1,3,8-Triazaspiro[4.5]decan-4-one chemical properties
1,3,8-Triazaspiro[4.5]decan-4-one chemical properties
1,3,8-Triazaspiro[4.5]decan-4-one: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Pharmacological Applications
As a Senior Application Scientist, I approach the 1,3,8-triazaspiro[4.5]decan-4-one scaffold not merely as a chemical entity, but as a highly tunable, three-dimensional vector for interrogating complex biological systems. The spirocyclic nature of this compound provides a rigid conformational geometry that minimizes entropic penalties upon receptor binding, a critical advantage in modern drug development. This whitepaper synthesizes the physicochemical profiling, pharmacological targeting, and validated synthetic and experimental workflows associated with this vital chemotype.
Physicochemical Profiling & Structural Dynamics
The 1,3,8-triazaspiro[4.5]decan-4-one system is characterized by a decanone framework fused with a triaza ring system at a single spiro carbon. This orthogonal ring arrangement projects functional groups into distinct spatial quadrants, allowing for highly selective interactions with deep G-protein-coupled receptor (GPCR) binding pockets and mitochondrial protein interfaces. The most widely utilized derivative in medicinal chemistry is the 1-phenyl substituted variant, which serves as the core building block for numerous neuroleptics and receptor agonists 1[1].
Table 1: Quantitative Physicochemical Data of Core Scaffolds
| Property | 1,3,8-Triazaspiro[4.5]decan-4-one | 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
| CAS Number | 56186-25-5 | 1021-25-6 |
| Molecular Formula | C7H13N3O | C13H17N3O |
| Molecular Weight | 155.20 g/mol | 231.29 g/mol |
| Physical State | Solid | Beige Powder |
| PubChem CID | 22022197 | 13544 (Derived) |
| InChI Key | N/A | HTQWGIHCFPWKAS-UHFFFAOYSA-N |
(Data aggregated from 2[2] and1[1])
Pharmacological Applications & Target Pathways
The spirocyclic core is a privileged structure in pharmacology, demonstrating high affinity across multiple distinct biological targets:
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Delta Opioid Receptor (DOR) Agonism: Recent high-throughput screening has identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel DOR-selective agonist chemotype. Unlike traditional DOR agonists (e.g., SNC80) which are β-arrestin 2 super-recruiters that induce seizures, this spirocyclic class is biased toward G-protein signaling. This causality translates to potent anti-allodynic efficacy in inflammatory pain models without convulsive liabilities3[3].
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mPTP Inhibition & Cardioprotection: Derivatives such as 1-phenyl-8-tosyl-1,3,8-triazaspiro[4.5]decan-4-one (PP11) act as first-in-class small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP). They specifically target the c-subunit of the F1/FO-ATP synthase complex. By stabilizing ATP synthase dimers, they prevent pore opening during ischemia-reperfusion, thereby halting cytochrome c release and apoptosis4[4].
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Antipsychotic Activity: Compounds like 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one exhibit strong antipsychotic profiles. The spiro geometry allows a distinct separation between therapeutic doses (inhibiting avoidance activity) and toxic doses (causing catalepsy), reducing the propensity for extrapyramidal side effects 5[5].
Mechanism of mPTP inhibition by 1,3,8-triazaspiro[4.5]decan-4-one derivatives.
Synthetic Methodologies & Scale-Up Protocol
Synthesizing sterically hindered spirocyclic systems requires overcoming significant thermodynamic barriers. Traditional reductive amination often yields incomplete reduction or complex mixtures 6[6]. To bypass this, we utilize a highly selective Raney-Nickel (Ra-Ni) catalyzed hydrogenation of an aminonitrile intermediate, which forces spontaneous lactamization 7[7].
Protocol 1: Multigram Synthesis via Ra-Ni Hydrogenation
Causality Focus: Ensuring selective reduction without protecting group cleavage.
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Strecker-Type Condensation: React the N-protected piperidone derivative with KCN and ammonium chloride in aqueous ethanol.
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Causality: This establishes the quaternary carbon center (aminonitrile) essential for the spiro node.
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High-Pressure Hydrogenation: Transfer the crude aminonitrile to a high-pressure reactor. Add Raney-Nickel catalyst in EtOH and pressurize with H2 to 60 atm at 50°C for 12 hours.
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Causality: Ra-Ni selectively reduces the nitrile to a primary amine while leaving N-benzyl or N-phenyl protecting groups intact. The spatial proximity of the newly formed amine to the adjacent ester/ketone drives spontaneous intramolecular cyclization into the rigid lactam.
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Workup & Trituration: Filter the catalyst through Celite. Concentrate the filtrate and triturate the resulting solid in hot pentane.
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Causality: The rigid spirocyclic product crystallizes out, exploiting its differential solubility compared to linear, uncyclized impurities.
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Validation Checkpoint: Analyze the isolated solid via LC-MS. The complete disappearance of the aminonitrile mass [M+H]+ and the emergence of the exact spiro mass confirms successful lactam formation. If uncyclized amine is detected, the batch must be refluxed in toluene to force ring closure.
Scalable synthetic workflow for 1,3,8-triazaspiro[4.5]decan-4-one scaffolds.
Experimental Validation & Assay Protocols
To validate the biological efficacy of synthesized 1,3,8-triazaspiro[4.5]decan-4-ones as cardioprotective agents, a self-validating mitochondrial swelling assay is required.
Protocol 2: Mitochondrial Swelling Assay for mPTP Inhibition
Causality Focus: Real-time kinetic tracking of pore dynamics.
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Mitochondrial Isolation: Isolate mitochondria from rat heart tissue using differential centrifugation in a sucrose-based isolation buffer (pH 7.4) kept strictly at 4°C.
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Causality: Maintaining low temperatures and an osmotic balance is critical to prevent premature, spontaneous mPTP opening before the assay begins.
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Compound Incubation: Resuspend mitochondria in swelling buffer (120 mM KCl, 10 mM Tris-HCl) and incubate with the spirocyclic test compound (e.g., 1 µM) for 5 minutes.
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Causality: Allows the compound to penetrate the outer membrane and bind the c-subunit of the F1/FO-ATP synthase.
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Calcium Overload Trigger: Inject a bolus of CaCl2 (200 µM final concentration) into the cuvette.
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Causality: Calcium overload mimics the exact pathological trigger of ischemia-reperfusion stress, forcing the mPTP to open.
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Kinetic Spectrophotometry: Monitor the absorbance at 540 nm continuously for 15 minutes.
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Causality: As the mPTP opens, solutes rush into the mitochondrial matrix, causing swelling. This decreases the optical density (light scattering) at 540 nm. A flat absorbance curve indicates successful pore inhibition by the drug.
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Validation Checkpoint (Self-Validating System): Every assay plate must include a Cyclosporin A (CsA) cohort (positive control) and a DMSO cohort (vehicle). If the CsA control fails to inhibit swelling, the mitochondrial preparation is uncoupled or pre-swollen, and the entire run must be discarded.
References
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1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one - Chemical & Physical Properties. CymitQuimica. 1
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1,3,8-Triazaspiro(4.5)decan-4-one | C7H13N3O - PubChem. National Institutes of Health (NIH). 2
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Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics (JPET) / PMC. 3
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Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase. SFERA / University of Ferrara. 4
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Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones as potential antipsychotic agents. PubMed. 5
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A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. 6
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Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. 7
Sources
- 1. CAS 1021-25-6: 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one [cymitquimica.com]
- 2. 1,3,8-Triazaspiro(4.5)decan-4-one | C7H13N3O | CID 22022197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
- 5. Examination of a series of 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8- triazaspiro[4.5]decan-4-ones as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
